molecular formula C11H9ClO4 B13608699 1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

Katalognummer: B13608699
Molekulargewicht: 240.64 g/mol
InChI-Schlüssel: CWIRUFZXQCNXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a 1,3-dioxaindan moiety

Vorbereitungsmethoden

The synthesis of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-1,3-dioxaindan-5-yl derivatives.

    Cyclopropanation: The key step involves the cyclopropanation of the intermediate compound to introduce the cyclopropane ring.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents.

Analyse Chemischer Reaktionen

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid: This compound shares a similar structure but differs in the presence of an acetic acid group instead of a cyclopropane ring.

    (7-chloro-1,3-dioxaindan-5-yl)methanamine: This compound contains a methanamine group instead of a carboxylic acid group.

The uniqueness of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9ClO4

Molekulargewicht

240.64 g/mol

IUPAC-Name

1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c12-7-3-6(11(1-2-11)10(13)14)4-8-9(7)16-5-15-8/h3-4H,1-2,5H2,(H,13,14)

InChI-Schlüssel

CWIRUFZXQCNXLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.